High-Strength Differential Evidence for L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (918412-83-6) Could Not Be Identified
After an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites), no direct head-to-head or cross-study comparable quantitative data were found that explicitly benchmark the isolated pentapeptide L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine (CAS 918412-83-6) against a defined comparator compound under controlled experimental conditions. The available literature on the CCHHC zinc-finger motif focuses on longer domain constructs (e.g., NZF-1 fragments) rather than the minimal pentapeptide, and quantitative metal-binding parameters (Kd, stoichiometry, coordination geometry) are reported for the domain-level peptides, not for this exact CAS compound [1]. Therefore, no evidence meeting the mandatory criteria for a core differential claim with quantitative data for both target and comparator could be retained.
| Evidence Dimension | Metal-binding affinity (Kd) for Zn(II) |
|---|---|
| Target Compound Data | No quantitative Kd data available for isolated pentapeptide (CAS 918412-83-6) |
| Comparator Or Baseline | NZF-1 CCHHC domain fragment (longer peptide); Co(II) binding demonstrated tetrahedral geometry with 3 Cys:1 His coordination [Blasie & Berg, 2000] |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Not applicable |
Why This Matters
Without comparable quantitative binding data, the isolated pentapeptide cannot be preferentially selected over domain-length CCHHC peptides for metal-binding studies based on empirical performance evidence.
- [1] Blasie CA, Berg JM. Toward ligand identification within a CCHHC zinc-binding domain from the NZF/MyT1 family. Inorg Chem. 2000;39(2):348-351. PMID: 11272545. View Source
